molecular formula C15H13ClN2O3 B5565074 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide

Cat. No.: B5565074
M. Wt: 304.73 g/mol
InChI Key: UPCMMHIESFHFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide is a substituted benzamide derivative with a molecular weight of 304.73 g/mol and the molecular formula C 15 H 13 ClN 2 O 3 . This compound features a benzamide core structure substituted with a chloro group at the 4-position, a nitro group at the 3-position, and N-ethyl and N-phenyl groups on the amide nitrogen . Its structure is characterized by the InChI Key UPCMMHIESFHFSG-UHFFFAOYSA-N . Benzamide derivatives are versatile scaffolds in scientific research, particularly in medicinal chemistry and drug discovery, where their substituents critically influence reactivity and biological activity . In research settings, this compound serves as a valuable precursor for synthesizing more complex organic molecules . Its mechanism of action is believed to involve interactions with specific molecular targets, where the nitro group can undergo reduction to form reactive intermediates that interact with cellular components . Additionally, the chloro group can participate in nucleophilic substitution reactions, enabling the formation of a diverse array of derivatives for structure-activity relationship (SAR) studies . The compound has been investigated for its potential biological activities, and research into related benzamide compounds has shown promising applications, such as antiviral activity against pathogens like enterovirus 71 (EV71) . Researchers utilize this compound to explore its potential therapeutic properties as a lead compound in various discovery pipelines . The typical synthesis of this compound involves the nitration of an N-ethyl-N-phenylbenzamide precursor using a mixture of concentrated nitric and sulfuric acids at low temperatures, followed by a chlorination step employing reagents like thionyl chloride or phosphorus pentachloride under reflux conditions . The compound has a reported solubility of 35.8 μg/mL in aqueous buffer at pH 7.4 . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-2-17(12-6-4-3-5-7-12)15(19)11-8-9-13(16)14(10-11)18(20)21/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCMMHIESFHFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328193
Record name 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805123
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328258-51-1
Record name 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide typically involves the nitration of N-ethyl-N-phenylbenzamide followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The chlorination step involves the use of thionyl chloride or phosphorus pentachloride under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-ethyl-3-nitro-N-phenylbenzamide is utilized in various scientific research fields, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These interactions can affect cellular pathways and biological processes .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structure can be compared to the following analogs (Table 1):

Compound Name Substituents Molecular Weight Key Structural Differences References
4-Chloro-3-nitrobenzamide No N-ethyl or N-phenyl groups 200.58 Simpler structure; lacks alkyl/aryl N-substituents
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide 4-nitro, 3-chloro-4-methylphenyl on amide 290.70 Methyl and chloro on phenyl ring; single N-substituent
3-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide 2-hydroxy, 3-chloro, 2-chloro-4-nitrophenyl substitutions 327.12 Hydroxyl group; dual chloro and nitro on phenyl
N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide Benzyl and sulfone-containing tetrahydrothiophene groups 408.86 Sulfur-containing substituent; bulkier N-groups

Key Observations :

  • N-Substituents : The target compound’s N-ethyl and N-phenyl groups likely enhance lipophilicity compared to simpler analogs like 4-chloro-3-nitrobenzamide . This could improve membrane permeability in biological systems.
  • Nitro and Chloro Groups : The 3-nitro and 4-chloro positions are conserved in many analogs, suggesting their role in electronic effects (e.g., electron-withdrawing properties) and intermolecular interactions (e.g., hydrogen bonding) .

Comparison :

  • The target compound likely follows similar acylation pathways, with N-ethylaniline as the amine precursor.

Physicochemical Properties

  • Solubility : Nitro and chloro groups reduce water solubility but enhance organic solvent compatibility. The N-ethyl group in the target compound may further increase hydrophobicity.
  • Stability : Electron-withdrawing nitro groups stabilize the amide bond against hydrolysis, a feature shared across analogs .

Biological Activity

Overview

4-Chloro-N-ethyl-3-nitro-N-phenylbenzamide is an organic compound with the molecular formula C15H13ClN2O3C_{15}H_{13}ClN_{2}O_{3} and a molecular weight of approximately 304.735 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug discovery.

The synthesis of this compound typically involves the nitration of N-ethyl-N-phenylbenzamide followed by chlorination. The nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while chlorination often employs thionyl chloride or phosphorus pentachloride under reflux conditions.

Chemical Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation : The nitro group can be reduced to form an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts.
  • Reduction : Reduction can yield corresponding amines using reagents such as lithium aluminum hydride.
  • Substitution : The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can form reactive intermediates that interact with cellular components, potentially affecting various cellular pathways and biological processes. Additionally, the chloro group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives that could exhibit distinct biological activities.

Case Studies and Research Findings

Research has indicated that derivatives of phenylbenzamide compounds, including this compound, exhibit promising antiviral activities. For instance, studies on related compounds have shown significant activity against enterovirus 71 (EV71), which causes hand, foot, and mouth disease. These studies evaluated the structure-activity relationships (SAR) to enhance potency and selectivity .

Table 1: Antiviral Activity of Related Compounds

Compound NameIC50 (μM)TC50 (μM)Selectivity Index
This compoundTBDTBDTBD
3-Amino-N-(4-bromophenyl)-4-methoxybenzamide5.7 - 12620108.77
N-(2-(4-Boc-piperazin-1-yl)phenyl)benzamide0.413124300

Note: TBD indicates that specific data for the compound is yet to be determined.

Applications in Medicine

The potential therapeutic properties of this compound are being explored in drug discovery contexts. Its unique structure may provide a scaffold for developing new pharmacological agents targeting various diseases, particularly viral infections .

Q & A

Q. What are the optimal synthetic routes for 4-chloro-N-ethyl-3-nitro-N-phenylbenzamide, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
  • Nitro group introduction : Nitration of the benzamide precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
  • Chlorination : Electrophilic substitution with Cl₂ or SOCl₂ under anhydrous conditions .
  • Amide coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with triethylamine as a base to attach the N-ethyl-N-phenyl group .
  • Purity optimization : Recrystallization from ethanol/water mixtures (70:30 v/v) improves purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets at δ 7.8–8.2 ppm for nitro-substituted aryl groups) .
  • ¹³C NMR : Distinct carbonyl (C=O) signals near δ 165–170 ppm .
  • FT-IR : Nitro group asymmetric stretching at 1520–1550 cm⁻¹ and C=O stretching at 1680–1700 cm⁻¹ .
  • X-ray crystallography : Monoclinic crystal systems (e.g., P21/c space group) with intermolecular hydrogen bonds stabilizing the structure .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials at –20°C to prevent nitro group photodegradation .
  • Moisture : Anhydrous environments (desiccators with silica gel) prevent hydrolysis of the amide bond .
  • Thermal stability : Decomposition observed above 150°C; DSC analysis recommended for batch-specific profiles .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions involving this benzamide derivative?

  • Methodological Answer :
  • Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Buchwald-Hartwig amination .
  • Solvent optimization : Use toluene/DMF (9:1) at 110°C to balance reactivity and catalyst stability .
  • Steric hindrance mitigation : Introduce bulky ligands (e.g., t-BuBrettPhos) to prevent side reactions from the ethyl-phenyl substituent .

Q. What experimental approaches are recommended for studying its interactions with biological targets like enzyme active sites?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes on CM5 chips to measure binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Directly quantify enthalpy changes during binding (ΔH) in PBS buffer (pH 7.4) .
  • Molecular docking : Use AutoDock Vina with force fields (e.g., AMBER) to model nitro group interactions with catalytic residues .

Q. How should researchers resolve contradictions between computational predictions and empirical data regarding its reactivity?

  • Methodological Answer :
  • Validation workflow :

Reproduce calculations : Re-run DFT studies (B3LYP/6-311+G**) with explicit solvent models .

Empirical cross-check : Perform kinetic studies (e.g., stopped-flow UV-Vis) under predicted reaction conditions .

Orthogonal characterization : Use LC-MS to identify unanticipated intermediates (e.g., nitroso derivatives) .

  • Case study : Discrepancies in electrophilic substitution rates may arise from solvent polarity effects not modeled in simulations .

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